3-(2,2,2-Trifluoroacetamido)butanoic acid
CAS No.:
Cat. No.: VC18083302
Molecular Formula: C6H8F3NO3
Molecular Weight: 199.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8F3NO3 |
---|---|
Molecular Weight | 199.13 g/mol |
IUPAC Name | 3-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
Standard InChI | InChI=1S/C6H8F3NO3/c1-3(2-4(11)12)10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12) |
Standard InChI Key | DDHIOCFVXDQWEA-UHFFFAOYSA-N |
Canonical SMILES | CC(CC(=O)O)NC(=O)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-(2,2,2-Trifluoroacetamido)butanoic acid features a four-carbon chain (butanoic acid) with a trifluoroacetamido (-NHCOCF) moiety at the β-position. The presence of electronegative fluorine atoms in the acetamido group enhances the compound’s polarity and potential for hydrogen bonding, critical for interactions in biological systems . Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.13 g/mol |
CAS Number | 101642-76-6 |
The absence of reported density, boiling point, or melting point data underscores the need for further experimental characterization .
Stereochemical Considerations
Unlike its dimethyl-substituted analog (CAS 666832-71-9), which exhibits chiral centers at the 2- and 3-positions, 3-(2,2,2-trifluoroacetamido)butanoic acid lacks stereogenic centers due to its linear structure . This distinction simplifies synthetic pathways but may limit enantioselective interactions in biological contexts.
Synthesis and Chemical Reactivity
Synthetic Routes
While explicit protocols for synthesizing 3-(2,2,2-trifluoroacetamido)butanoic acid are scarce, analogous compounds suggest potential pathways. A plausible method involves:
-
Acylation of β-Aminobutanoic Acid: Reacting β-aminobutanoic acid with trifluoroacetic anhydride (TFAA) under basic conditions to introduce the trifluoroacetamido group.
-
Purification: Crystallization or chromatography to isolate the product .
This route mirrors strategies employed for (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid, where tert-leucine derivatives undergo trifluoroacetylation .
Reactivity Profile
The trifluoroacetamido group confers unique reactivity:
-
Hydrolysis Resistance: The electron-withdrawing CF group stabilizes the amide bond against hydrolysis, enhancing metabolic stability compared to non-fluorinated analogs.
-
Nucleophilic Substitution: The β-position’s amino group may participate in peptide coupling reactions, enabling integration into larger pharmacophores .
Comparative Analysis with Related Compounds
Structural Analogues
The following table highlights differences between 3-(2,2,2-trifluoroacetamido)butanoic acid and its dimethyl-substituted counterpart:
Property | 3-(2,2,2-Trifluoroacetamido)butanoic Acid | (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic Acid |
---|---|---|
Molecular Formula | ||
Molecular Weight | 199.13 g/mol | 227.18 g/mol |
Chirality | None | Chiral centers at C2 and C3 |
Known Applications | Understudied | Antiviral drug intermediate (e.g., Paxlovid) |
Functional Implications
The dimethyl variant’s chiral centers enable stereoselective interactions with viral proteases, a feature absent in the simpler 3-(2,2,2-trifluoroacetamido)butanoic acid . This disparity may explain the latter’s limited therapeutic exploration.
Future Research Directions
-
Synthetic Optimization: Develop efficient, scalable routes to produce high-purity 3-(2,2,2-trifluoroacetamido)butanoic acid.
-
Biological Screening: Evaluate antiviral and enzyme inhibitory activity in vitro.
-
Structure-Activity Relationships (SAR): Compare efficacy with dimethyl analogs to identify structural determinants of bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume